molecular formula C18H22N2O2 B10878953 Furan-2-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone

Furan-2-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone

Cat. No.: B10878953
M. Wt: 298.4 g/mol
InChI Key: GGHWLRIOGLYBBG-UHFFFAOYSA-N
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Description

2-FURYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of N-arylpiperazines This compound is characterized by the presence of a furan ring, a piperazine ring, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE typically involves the reaction of furyl (-1-piperazinyl)methanone with different aralkyl halides. The reaction is carried out in N,N-dimethylformamide (DMF) and lithium hydride as a base. The process involves multiple steps, including the formation of intermediates and their subsequent conversion to the final product .

Industrial Production Methods

While specific industrial production methods for 2-FURYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-FURYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, alcohol derivatives, and various substituted piperazines .

Mechanism of Action

The mechanism of action of 2-FURYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The compound targets specific proteins and enzymes within the bacterial cells, interfering with their normal functions and ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FURYL[4-(3-PHENYLPROPYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylpropyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and increasing its antibacterial efficacy .

Properties

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

furan-2-yl-[4-(3-phenylpropyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H22N2O2/c21-18(17-9-5-15-22-17)20-13-11-19(12-14-20)10-4-8-16-6-2-1-3-7-16/h1-3,5-7,9,15H,4,8,10-14H2

InChI Key

GGHWLRIOGLYBBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=CO3

Origin of Product

United States

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